Lipophilicity Advantage
The target compound exhibits an XLogP3 value of 4.0 (PubChem computed), compared to LogP values of 3.53 for the 4-chlorophenyl analog and 3.01 for the 4-fluorophenyl analog [1][2]. This represents a ∆LogP of +0.47 versus the 4-Cl congener and +0.99 versus the 4-F congener, translating to approximately 3-fold and 10-fold higher octanol-water partition coefficients, respectively . Higher lipophilicity within the optimal drug-like range (LogP 1–5) can enhance passive membrane permeability and target tissue distribution for central nervous system and intracellular target applications.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 (PubChem CID 712406) |
| Comparator Or Baseline | 4-Chlorophenyl analog: LogP = 3.53; 4-Fluorophenyl analog: LogP = 3.01; Unsubstituted phenyl analog: XLogP3 ≈ 2.8 (estimated) |
| Quantified Difference | ∆LogP = +0.47 (vs. 4-Cl); ∆LogP = +0.99 (vs. 4-F); estimated ∆LogP ≈ +1.2 (vs. unsubstituted phenyl) |
| Conditions | Computed/predicted LogP values from PubChem XLogP3 and vendor databases |
Why This Matters
When procuring a building block for CNS-penetrant or intracellular-target programs, the higher lipophilicity of the bromophenyl scaffold may reduce the need for additional lipophilic substitutions in downstream SAR exploration.
- [1] PubChem Compound Summary CID 712406, XLogP3 = 4.0. View Source
- [2] MolBase: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 82588-41-8), LogP = 3.52870; ChemSrc: 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-30-7), LogP = 3.01440. View Source
